3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid
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Description
“3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid” is an organic compound with the molecular weight of 263.3 . It is a derivative of cyclohexanecarboxylic acid .
Molecular Structure Analysis
The IUPAC name for this compound is “3- { [5- (aminocarbonyl)-2-pyridinyl]amino}cyclohexanecarboxylic acid”. The InChI code is "1S/C13H17N3O3/c14-12 (17)9-4-5-11 (15-7-9)16-10-3-1-2-8 (6-10)13 (18)19/h4-5,7-8,10H,1-3,6H2, (H2,14,17) (H,15,16) (H,18,19)" .Scientific Research Applications
Supramolecular Architectures
Cyclohexane-1, 3cis, 5cis-tricarboxylic acid (CTA) has shown to form complex supramolecular structures with organic bases, demonstrating various acid motifs like tapes, sheets, and networks. Such structures are crucial for understanding molecular interactions and designing new materials with specific physical and chemical properties (Shan, Bond, & Jones, 2003).
Hydrogen Bonding in Cocrystals
The study of cocrystals of cyclohexanetricarboxylic acid with bipyridine homologues has revealed intricate hydrogen bonding patterns that are essential for the design of neutral and ionic complexes. This understanding aids in the development of materials with predefined structural characteristics (Bhogala & Nangia, 2003).
Synthesis of Biologically Active Compounds
Cyclohexane carboxylic acid derivatives are pivotal in synthesizing biologically active compounds, including peptidomimetics. The ruthenium-catalyzed synthesis approach has expanded the toolbox for creating triazole-based scaffolds, crucial for developing compounds with significant biological activities (Ferrini et al., 2015).
Conformational Studies
The conformation of cyclohexane carboxylic acid derivatives, such as 1-aminocyclohexane-1-carboxylic acid, has been extensively studied. Understanding the conformational preferences of such compounds is vital for designing molecules with desired biological or chemical properties (Valle et al., 1988).
Catalytic Asymmetric Synthesis
Derivatives of cyclohexanecarboxylic acid have been shown to act as bidentate ligands in metal-mediated catalytic asymmetric synthesis. This application is crucial for producing compounds with high enantiomeric excess, an essential aspect of pharmaceutical chemistry (Wipf & Wang, 2002).
properties
IUPAC Name |
3-[(5-carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-12(17)9-4-5-11(15-7-9)16-10-3-1-2-8(6-10)13(18)19/h4-5,7-8,10H,1-3,6H2,(H2,14,17)(H,15,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELXEIVRJJWGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC2=NC=C(C=C2)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid |
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